Glycidyl myristate

Surfactant chemistry Critical micelle concentration Surface tension

Glycidyl myristate (CAS 7460-80-2), systematically named oxiran-2-ylmethyl tetradecanoate, is a C17 fatty acid glycidyl ester comprising a reactive terminal epoxide group linked via an ester bond to a saturated 14-carbon myristoyl (tetradecanoyl) chain. This dual-functionality molecule belongs to the broader class of glycidyl esters (GEs) that serve as C3-building blocks for lipid-derived surfactants, emulsifiers, and polymeric materials.

Molecular Formula C17H32O3
Molecular Weight 284.4 g/mol
CAS No. 7460-80-2
Cat. No. B139091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl myristate
CAS7460-80-2
SynonymsTetradecanoic Acid 2-Oxiranylmethyl Ester;  Glycidyl Tetradecanoate;  Myristic Acid Glycidyl Ester;  NSC 404224; 
Molecular FormulaC17H32O3
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC1CO1
InChIInChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3
InChIKeyWVRMZLGUSWWTOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycidyl Myristate (CAS 7460-80-2): Reactive Epoxide Ester for Surfactant Synthesis and Analytical Standardization


Glycidyl myristate (CAS 7460-80-2), systematically named oxiran-2-ylmethyl tetradecanoate, is a C17 fatty acid glycidyl ester comprising a reactive terminal epoxide group linked via an ester bond to a saturated 14-carbon myristoyl (tetradecanoyl) chain [1]. This dual-functionality molecule belongs to the broader class of glycidyl esters (GEs) that serve as C3-building blocks for lipid-derived surfactants, emulsifiers, and polymeric materials [2]. The epoxide moiety undergoes nucleophilic ring-opening reactions with amines, alcohols, and carboxylic acids, enabling covalent incorporation into larger molecular architectures, while the hydrophobic C14 tail provides amphiphilic character suitable for surface-active applications . Glycidyl myristate is also established as an analytical reference standard for the detection and quantification of GE contaminants in refined edible oils, where seven GEs (laurate through linolenate) are monitored as potential precursors to genotoxic glycidol [3].

Glycidyl Myristate Selection Criteria: Why Chain Length and Isotopic Labeling Matter for Method Validation and Material Properties


Within the homologous series of saturated glycidyl esters (C12 laurate, C14 myristate, C16 palmitate, C18 stearate), generic substitution is precluded by chain-length-dependent physicochemical behavior and method-specific analytical requirements. The C14 chain of glycidyl myristate occupies a critical intermediate position between shorter-chain laurate (insufficient hydrophobicity for stable micellization in aqueous systems) and longer-chain stearate (elevated Krafft point causing solubility-limited surface tension measurements) [1]. Furthermore, in LC-MS/MS analytical workflows for edible oil contaminant monitoring, the quantification performance for each GE species is matrix-dependent: limit of quantification (LOQ) values vary from 50 to 100 μg/kg depending on the specific glycidyl ester being analyzed, a variability that precludes direct substitution of one GE standard for another without method revalidation [2]. Additionally, the commercial availability of glycidyl myristate-d5 (CAS 1330180-72-7), a pentadeuterated isotopologue with molecular weight 289.46 g/mol, provides a chemically identical but mass-distinct internal standard essential for isotope dilution mass spectrometry, a capability not equivalently supported for all chain-length variants .

Glycidyl Myristate Comparative Performance Data: Surface Activity, Synthesis Yield, Analytical Recovery, and Chain-Length Effects


Glycidyl Myristate vs. Glycidyl Stearate: Surface Tension Reduction Without Solubility-Limited Measurements

Glycidyl myristate achieves a measurable surface tension reduction under standard room-temperature aqueous conditions, whereas the longer-chain analog glycidyl stearate (C18) exhibits severe solubility limitations due to an elevated Krafft point. Piispanen's systematic surfactant characterization study reports that for glycidyl stearate, 'the surface tension is given at the solubility limit concentration, indicating that concentrations equaling the expected CMC cannot be reached' [1]. This represents a fundamental limitation in both characterization and practical formulation. Glycidyl myristate (C14), with its intermediate chain length, avoids this solubility barrier, enabling reproducible surface tension measurements and reliable surfactant performance assessment.

Surfactant chemistry Critical micelle concentration Surface tension

Glycidyl Myristate Synthesis: Quantitative Yield Under Vilsmeier Conditions with Full Spectroscopic Characterization

Jaster et al. (2023) reported a one-step synthesis protocol for glycidyl myristate achieving quantitative yield using adapted Vilsmeier conditions [1]. The protocol is fully validated with comprehensive spectroscopic characterization including ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided in the publication. This level of synthetic efficiency and analytical rigor establishes a benchmark that is not uniformly documented across the homologous glycidyl ester series, where many synthesis reports for other chain-length variants (e.g., glycidyl laurate, glycidyl palmitate) lack comparable yield quantification and multi-modal spectroscopic validation.

Organic synthesis Glycidyl ester preparation Vilsmeier reagent

Glycidyl Myristate in LC-MS/MS Method Validation: Established Recovery Range and Quantification Parameters

In a multi-laboratory validation study for edible oil contaminant analysis, Dubois et al. (2011) established validated analytical parameters for seven glycidyl esters, including glycidyl myristate. The GPC-SPE-LC-MS/MS method demonstrated recoveries ranging from 68% to 111% (average 93%) across the GE panel, with limit of quantification (LOQ) between 50 and 100 μg/kg depending on the specific GE species [1]. Importantly, quantification was performed by automated standard addition to compensate for matrix effects, and four isotopically labeled GEs (¹³C₃ or ¹³C₄) were included as internal standards. Glycidyl myristate is explicitly validated within this regulatory-grade analytical framework, a status that may not extend to less commonly monitored GE chain-length variants outside the C12-C18:1 range.

Analytical chemistry Food contaminant analysis LC-MS/MS Glycidyl esters

Glycidyl Myristate-d5 Isotopologue: Enabling Precise Isotope Dilution Mass Spectrometry

Glycidyl myristate-d5 (CAS 1330180-72-7) is a pentadeuterated isotopologue with molecular formula C₁₇H₂₇D₅O₃ and molecular weight 289.46 g/mol (vs. 284.43 g/mol for the unlabeled compound) . This +5 Da mass shift provides clean chromatographic co-elution with the native analyte while enabling distinct mass spectrometric detection, making it suitable as an internal standard for isotope dilution LC-MS/MS quantification of glycidyl myristate in complex matrices. In the Dubois et al. (2011) method validation, isotopically labeled GEs (¹³C₃ or ¹³C₄) were explicitly employed to control recoveries of each sample, demonstrating the established role of labeled GEs in quantitative workflows [1]. The availability of a commercially sourced deuterated standard for glycidyl myristate provides a procurement advantage over glycidyl esters for which stable isotope-labeled analogs are not readily accessible or require custom synthesis.

Stable isotope labeling Mass spectrometry Internal standard Quantitative analysis

Glycidyl Myristate Application Scenarios: Food Safety Testing, Surfactant Development, and Polymeric Material Synthesis


Food Safety and Quality Control: LC-MS/MS Quantification of Glycidyl Ester Contaminants in Refined Edible Oils

Glycidyl myristate serves as a certified reference standard in validated LC-MS/MS methods for detecting and quantifying glycidyl ester contaminants in refined vegetable oils (palm oil, soybean oil, etc.). The compound is included in the seven-GE analytical panel (C12-C18:1) with established method recovery of 68-111% (average 93%) and LOQ of 50-100 μg/kg [1]. For quantitative accuracy, glycidyl myristate-d5 is employed as an isotope dilution internal standard to correct for matrix effects and extraction variability . Procurement of the unlabeled standard plus its deuterated analog supports full method implementation compliant with food safety regulatory requirements in the EU (EFSA) and U.S. (FDA) regarding process contaminants in edible oils.

Surfactant and Emulsifier Development: C3-Building Block for Amphiphilic Lipid Derivatives

Glycidyl myristate functions as a reactive C3-building block for synthesizing nonionic surfactants and emulsifiers via nucleophilic ring-opening of the epoxide group. The C14 myristoyl chain provides intermediate hydrophobicity that avoids the solubility limitations observed with C18 stearate derivatives [1], while the epoxide enables covalent attachment to hydrophilic moieties (polyethylene glycol, carbohydrate headgroups, ionic groups) . This reactivity profile makes glycidyl myristate suitable for designing surfactants with tailored hydrophilic-lipophilic balance (HLB) values for cosmetic, personal care, and industrial detergent formulations. The quantitative synthesis protocol using Vilsmeier conditions [2] further supports cost-effective scale-up for industrial surfactant production.

Polymeric Material Modification: Reactive Diluent and Plasticizer for Epoxy Resins and Vinyl Polymers

As a monofunctional glycidyl ester with a long aliphatic C14 chain, glycidyl myristate can be employed as a reactive diluent in epoxy resin formulations to reduce viscosity while contributing to the crosslinked network via epoxide ring-opening. Alternatively, it may serve as an internal plasticizer for vinyl polymers, where the ester-linked myristoyl chain imparts flexibility and low-temperature performance without exuding over time [1]. The chain-length-dependent material properties align with established structure-property relationships for glycidyl ester-modified polymers: longer alkyl chains (C14 myristate vs. C8 octanoate or C10 decanoate) provide enhanced toughness and improved low-temperature flexibility . Glycidyl myristate's reported stability in LC chemical analysis and non-reactivity with oxygen [2] are additional considerations for polymer formulations requiring extended shelf stability.

Biochemical Research: Monoacylglycerol Lipase Inhibition Studies and Lipid Metabolism Tracing

Glycidyl myristate has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid signaling and lipid metabolism [1]. While quantitative inhibition data (IC₅₀) remain to be published in peer-reviewed literature, this biological activity profile distinguishes glycidyl myristate from shorter-chain glycidyl esters that may not effectively occupy the enzyme's hydrophobic substrate-binding pocket. The deuterated isotopologue, glycidyl myristate-d5, further enables metabolic tracing studies by LC-MS/MS, allowing researchers to monitor enzymatic hydrolysis and downstream metabolic fate in cell-based or in vivo models . Researchers investigating MAGL-related pathways (pain, inflammation, cancer metabolism) may find glycidyl myristate a useful tool compound for mechanistic studies.

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